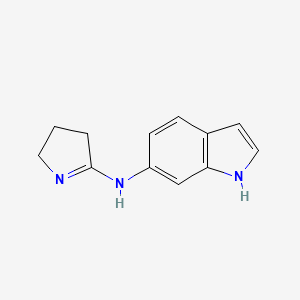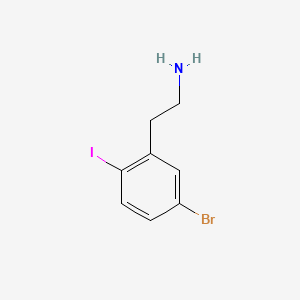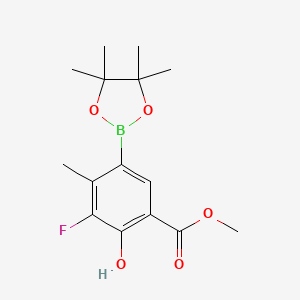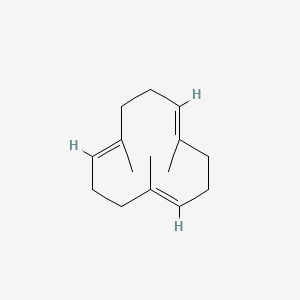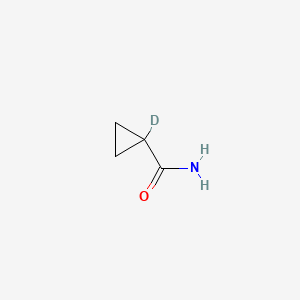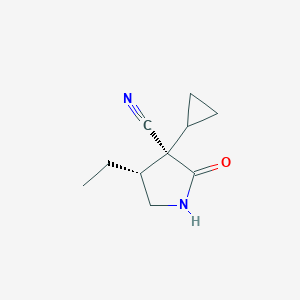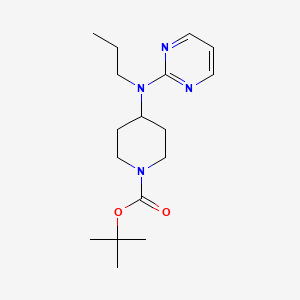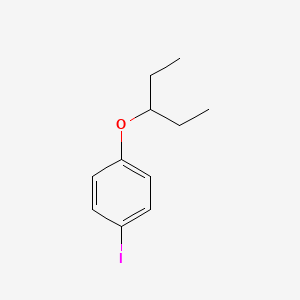
1-Iodo-4-pentan-3-yloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-4-pentan-3-yloxybenzene is an organic compound with the molecular formula C11H15IO It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a pentan-3-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-4-pentan-3-yloxybenzene can be synthesized through a multi-step process involving the iodination of a benzene derivative followed by the introduction of the pentan-3-yloxy group. One common method involves the following steps:
Iodination: A benzene derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom onto the benzene ring.
Etherification: The iodinated benzene is then reacted with pentan-3-ol in the presence of a strong acid catalyst to form the pentan-3-yloxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-4-pentan-3-yloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The pentan-3-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in cyclohexane derivatives.
Applications De Recherche Scientifique
1-Iodo-4-pentan-3-yloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-iodo-4-pentan-3-yloxybenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pentan-3-yloxy group can modulate the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
1-Iodo-4-pentan-3-yloxybenzene can be compared with other similar compounds such as:
1-Iodo-4-methoxybenzene: Similar structure but with a methoxy group instead of a pentan-3-yloxy group.
1-Iodo-4-ethoxybenzene: Contains an ethoxy group, making it less lipophilic compared to the pentan-3-yloxy derivative.
1-Iodo-4-butoxybenzene: Features a butoxy group, providing intermediate lipophilicity between methoxy and pentan-3-yloxy derivatives.
The uniqueness of this compound lies in its specific combination of an iodine atom and a pentan-3-yloxy group, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C11H15IO |
|---|---|
Poids moléculaire |
290.14 g/mol |
Nom IUPAC |
1-iodo-4-pentan-3-yloxybenzene |
InChI |
InChI=1S/C11H15IO/c1-3-10(4-2)13-11-7-5-9(12)6-8-11/h5-8,10H,3-4H2,1-2H3 |
Clé InChI |
USMRUUKPPSCEHH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


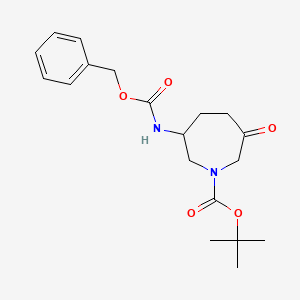
![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)
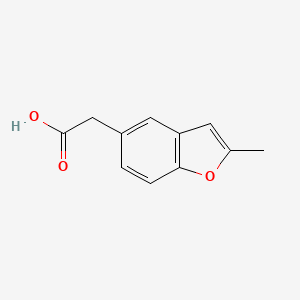
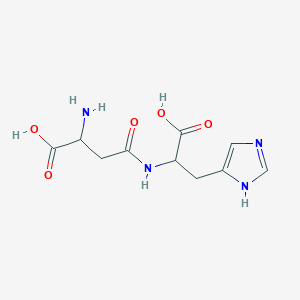
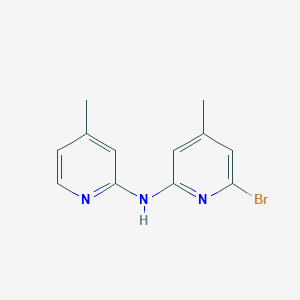
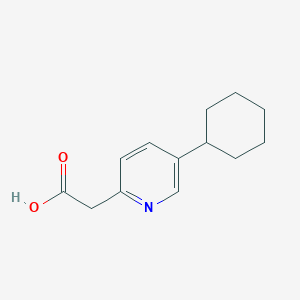
![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
